molecular formula C10H13NO3 B11829512 2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide

Cat. No.: B11829512
M. Wt: 195.21 g/mol
InChI Key: JGCFHMHXCZTRER-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide typically involves the reaction of 4-(hydroxymethyl)phenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-[4-(carboxymethyl)phenoxy]-N-methylacetamide.

    Reduction: Formation of 2-[4-(hydroxymethyl)phenoxy]-N-methylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide group can contribute to the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
  • 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

Uniqueness

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide

InChI

InChI=1S/C10H13NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

JGCFHMHXCZTRER-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

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